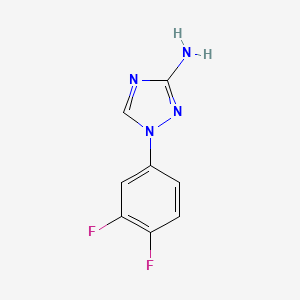
1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-difluoroaniline with triazole derivatives under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted triazole derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3-amine: The presence of chlorine atoms instead of fluorine affects the compound’s reactivity and biological activity.
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6F2N4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6F2N4/c9-6-2-1-5(3-7(6)10)14-4-12-8(11)13-14/h1-4H,(H2,11,13) |
InChI Key |
ZRYOMWOBUALYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC(=N2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


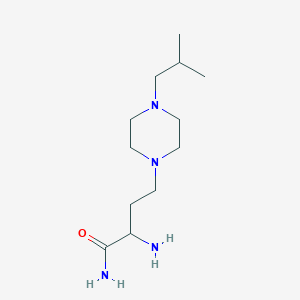
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)

![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
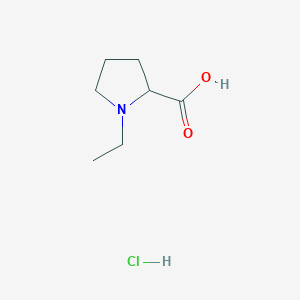
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
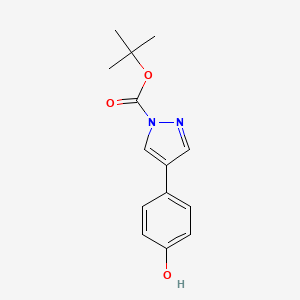
![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
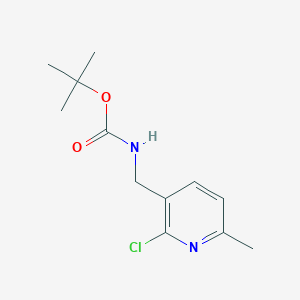
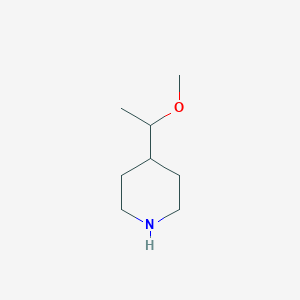
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
